molecular formula C24H23FN2O B12350635 1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide CAS No. 2365471-79-8

1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Cat. No.: B12350635
CAS No.: 2365471-79-8
M. Wt: 374.4 g/mol
InChI Key: SVAFPMQCQHIESM-UHFFFAOYSA-N
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Description

1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its high affinity for cannabinoid receptors, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with a carboxamide group and a fluoropentyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The fluoropentyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may require the use of halogenating agents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.

    Biology: Investigated for its interaction with cannabinoid receptors in cell culture studies.

    Medicine: Explored for potential therapeutic effects, such as pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the endocannabinoid system.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
  • 1-(4-fluorobutyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
  • 1-(3-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Uniqueness

1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is unique due to its specific fluoropentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. This structural feature distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

CAS No.

2365471-79-8

Molecular Formula

C24H23FN2O

Molecular Weight

374.4 g/mol

IUPAC Name

1-(3-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide

InChI

InChI=1S/C24H23FN2O/c1-2-18(25)14-15-27-16-21(20-11-5-6-13-23(20)27)24(28)26-22-12-7-9-17-8-3-4-10-19(17)22/h3-13,16,18H,2,14-15H2,1H3,(H,26,28)

InChI Key

SVAFPMQCQHIESM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43)F

Origin of Product

United States

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